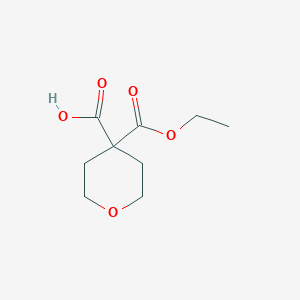

4-(Ethoxycarbonyl)oxane-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxycarbonyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)3-5-13-6-4-9/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGIBQXQMRNWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108630-68-8 | |

| Record name | 4-(ethoxycarbonyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Ethoxycarbonyl)oxane-4-carboxylic acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Oxane Scaffold

The oxane (tetrahydropyran) motif is a privileged heterocyclic system frequently incorporated into a diverse array of biologically active molecules and natural products. Its presence can significantly influence a compound's physicochemical properties, including solubility, metabolic stability, and target engagement. This guide focuses on a specific, geminally disubstituted derivative, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , a molecule of interest for medicinal chemists and drug discovery programs. The strategic placement of both an ester and a carboxylic acid on the same carbon atom within the oxane ring presents a unique combination of functionalities that can be exploited for further chemical modification and to fine-tune drug-like properties. This document provides a comprehensive overview of its physicochemical characteristics, a proposed synthetic route with detailed protocols, and a thorough analytical characterization based on established spectroscopic principles.

I. Synthetic Pathway: Accessing this compound

The most logical and efficient synthetic route to this compound involves the selective monohydrolysis of a symmetric diester precursor, diethyl tetrahydropyran-4,4-dicarboxylate. This approach is predicated on the differential reactivity of the two ester groups under controlled basic conditions.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target molecule.

The synthesis commences with a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether to form the key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate[1]. This is followed by a selective monohydrolysis, a reaction known to be effective for geminal diesters, to yield the desired product[2][3][4].

Experimental Protocol: Synthesis and Purification

Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate [1]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N,N-dimethylformamide (DMF), diethyl malonate, bis(2-chloroethyl) ether, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Step 2: Selective Monohydrolysis to this compound [2][3][4]

-

Dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in tetrahydrofuran (THF) in a flask and cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the mono-acid and minimize the formation of the di-acid. The reaction is typically complete within 30-60 minutes[2].

-

Once the desired conversion is achieved, quench the reaction by adding cold, dilute hydrochloric acid until the pH is acidic (pH 2-3).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine to the eluent may be necessary to prevent tailing of the acidic product on the silica gel[5].

II. Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are a combination of data from its PubChem entry and predictions based on the properties of analogous compounds.

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₉H₁₄O₅ | PubChem |

| Molecular Weight | 202.21 g/mol | PubChem |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not available | |

| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the parent acid, tetrahydropyran-4-carboxylic acid (87-91°C). |

| Melting Point | Predicted to be in the range of 70-100°C. | The presence of the ester group may slightly lower the melting point compared to the parent dicarboxylic acid. |

| Boiling Point | > 200°C (decomposes) | Carboxylic acids with this molecular weight often have high boiling points and may decompose before boiling at atmospheric pressure. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. Limited solubility in water and nonpolar solvents like hexanes. | The carboxylic acid and ester groups impart polarity, while the hydrocarbon portion limits water solubility[6][7]. |

| pKa | Predicted to be in the range of 4.0-5.0. | Similar to other aliphatic carboxylic acids. Computational prediction tools can provide a more precise estimate[8][9]. |

| LogP | Predicted to be in the range of 0.5-1.5. | This value is an estimate of the compound's lipophilicity and can be calculated using computational models[10][11][12]. |

III. Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

-

δ 10-12 ppm (s, 1H): A broad singlet characteristic of the carboxylic acid proton (-COOH ).

-

δ 4.25 ppm (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons of the ethyl ester (-O-CH₂ -CH₃).

-

δ 3.8-4.0 ppm (m, 4H): A multiplet arising from the four protons on the carbons adjacent to the ring oxygen (-CH₂ -O-CH₂ -).

-

δ 2.0-2.2 ppm (m, 4H): A multiplet from the four protons on the other two carbons of the oxane ring.

-

δ 1.25 ppm (t, J = 7.1 Hz, 3H): A triplet from the methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

13C NMR (100 MHz, CDCl₃):

-

δ 175-180 ppm: The carbonyl carbon of the carboxylic acid (-C OOH).

-

δ 170-175 ppm: The carbonyl carbon of the ethyl ester (-C OOCH₂CH₃).

-

δ 65-70 ppm: The carbons of the oxane ring adjacent to the oxygen (-C H₂-O-C H₂-).

-

δ 61-63 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).

-

δ 50-55 ppm: The quaternary carbon at the 4-position of the oxane ring.

-

δ 30-35 ppm: The other two carbons of the oxane ring.

-

δ 14-15 ppm: The methyl carbon of the ethyl ester (-O-CH₂-C H₃).

Infrared (IR) Spectroscopy

-

3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[9][13][14][15].

-

1735-1750 cm⁻¹ (strong, sharp): The C=O stretching vibration of the ethyl ester[16][17][18].

-

1700-1725 cm⁻¹ (strong, sharp): The C=O stretching vibration of the carboxylic acid[9][13][14][15].

-

1300-1000 cm⁻¹ (strong): Multiple strong bands corresponding to the C-O stretching vibrations of the ester and the ether linkages in the oxane ring[16][17].

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 202 may be weak or absent. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45), the carboxylic acid group (-COOH, M-45), and potentially cleavage of the oxane ring[19][20][21].

-

Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z 201 ([M-H]⁻) would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 203 and [M+Na]⁺ at m/z 225 would likely be observed.

IV. Stability and Handling

While tetrahydropyran rings are generally stable, carboxylic acids with nearby heteroatoms can sometimes exhibit instability. Although not an oxetane, the principles of potential ring-opening or rearrangement reactions should be considered, especially under harsh acidic or basic conditions or upon heating. It is recommended to store this compound in a cool, dry place. For long-term storage, an inert atmosphere may be beneficial.

V. Potential Applications in Drug Discovery

The geminal dicarbofunctional nature of this compound makes it a versatile building block. The carboxylic acid can be used for amide bond formation, allowing for the attachment of various pharmacophores, while the ester provides a handle for further synthetic transformations or can act as a prodrug moiety. The oxane ring itself can improve aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.

VI. Conclusion

This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and expected analytical data. The provided methodologies and data will aid researchers in the synthesis, purification, and characterization of this compound, facilitating its use in the development of novel therapeutics.

References

-

Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]

-

Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research2018 , 4 (1), 27-39. [Link]

-

Niwayama, S. Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Lett.2018 , 59 (1), 60-63. [Link]

-

Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Request PDF. [Link]

-

Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ResearchGate. [Link]

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

- Mono esters of dicarboxylic acids, their preparation and use.

- Synthesis of half esters.

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. PMC - NIH. [Link]

- Process for the separation of dicarboxylic acids.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Elsevier. [Link]

-

Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

-

Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed. [Link]

-

Running Rowan's pKa Prediction Workflow. YouTube. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. [Link]

-

Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Europe PMC. [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

-

TMSCl Promoted Direct Conversion of Cyclic Anhydrides to (Un)Symmetric-Diesters/Amide Esters. PubMed. [Link]

-

Carboxybetaine and Carboxybetaine Ester Derivatives of Tetra(dodecyloxyphenyl)-calix[22]resorcinarene: Synthesis, Self-Assembly and In Vitro Toxicity. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

pKa predictions for arsonic acid derivatives. ChemRxiv. [Link]

-

Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. MDPI. [Link]

-

Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Arkivoc. [Link]

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

-

Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. ResearchGate. [Link]

-

In silico evaluation of logD7.4 and comparison with other prediction methods. Nan Xiao. [Link]

-

How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed. [Link]

-

Interpreting an Infra-red Spectrum. Chemguide. [Link]

-

GCMS Section 6.14. Whitman College. [Link]

-

Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. ChemRxiv. [Link]

-

SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. [Link]

-

Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. Chemistry Europe. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4904389A - Process for the separation of dicarboxylic acids - Google Patents [patents.google.com]

- 7. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]

- 8. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]

- 9. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. GCMS Section 6.14 [people.whitman.edu]

- 22. researchgate.net [researchgate.net]

"4-(Ethoxycarbonyl)oxane-4-carboxylic acid" CAS number 108630-68-8

CAS Number: 108630-68-8 Synonyms: Monoethyl tetrahydropyran-4,4-dicarboxylate; 4-Carboxytetrahydropyran-4-carboxylic acid ethyl ester.

Executive Summary: The "Gem-Disubstituted" Bridge

In the landscape of modern medicinal chemistry, 4-(Ethoxycarbonyl)oxane-4-carboxylic acid represents a critical "desymmetrized" building block. Unlike its symmetrical diester precursor, this molecule possesses two distinct reactive handles: a free carboxylic acid and an ethyl ester.

This duality allows for orthogonal functionalization, making it an indispensable scaffold for synthesizing gem-disubstituted amino acids , spirocyclic hydantoins , and peptidomimetics . Its tetrahydropyran (THP) core serves as a superior bioisostere for cyclohexane, offering lower lipophilicity (LogP) and improved metabolic stability while maintaining precise conformational control via the gem-dialkyl effect.

Chemical Identity & Physicochemical Logic[1]

The utility of CAS 108630-68-8 lies in its ability to introduce a "kink" in a peptide chain or small molecule, restricting conformational freedom without adding excessive hydrophobicity.

Key Properties Table[2]

| Property | Value | Design Implication |

| Molecular Formula | C₉H₁₄O₅ | Compact scaffold |

| Molecular Weight | 202.20 g/mol | Fragment-based drug design compliant |

| Predicted LogP | ~0.3 - 0.6 | significantly lower than cyclohexane analogs (~2.5) |

| Acidity (pKa) | ~3.5 - 4.0 | Typical carboxylic acid reactivity |

| Physical State | White Crystalline Solid | Stable for storage/handling |

| Core Motif | Tetrahydropyran (Oxane) | Polar ether oxygen acts as H-bond acceptor |

Structural Diagram: The Orthogonal Handles

The molecule features a quaternary center at position 4. The presence of the ether oxygen at position 1 lowers the energetic barrier for ring inversion compared to cyclohexane, yet the 4,4-substitution locks the substituents in axial/equatorial orientations that favor cyclization reactions.

Synthesis Engineering: The Desymmetrization Protocol

The synthesis of CAS 108630-68-8 is a classic exercise in controlled thermodynamics. It begins with the double alkylation of diethyl malonate, followed by a statistical or kinetic partial hydrolysis.

Synthesis Workflow Diagram

Figure 1: Synthetic route highlighting the critical desymmetrization step.

Detailed Methodology

Step 1: Formation of the Diester

-

Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium Ethoxide (2.2 eq) or NaH.

-

Solvent: Ethanol (if using NaOEt) or DMF (if using NaH).

-

Procedure: The base deprotonates the malonate. The resulting enolate attacks the dichloro-ether. A second deprotonation/alkylation sequence closes the ring.

-

Purification: Distillation is required to remove unreacted malonate.

Step 2: Controlled Partial Hydrolysis (The Critical Step) To obtain CAS 108630-68-8 (Mono-ester) rather than the di-acid:

-

Stoichiometry: Dissolve the diester (Step 1 product) in Ethanol.

-

Reagent: Add exactly 0.95 - 1.0 equivalents of KOH dissolved in minimal water. Do not use excess base.

-

Temperature: Stir at 0°C initially, then allow to warm to room temperature over 12 hours.

-

Workup (Self-Validating):

-

Evaporate ethanol.

-

Partition residue between water and ether (removes unreacted diester).

-

Acidify the aqueous layer to pH 2-3 with HCl.

-

Extract with Ethyl Acetate.

-

Validation: TLC should show a spot more polar than the diester but less polar than the di-acid. NMR should show integration for one ethyl group (triplet at ~1.2 ppm, quartet at ~4.2 ppm).

-

The Curtius Gateway: Accessing Amino Acids[3]

The most high-value application of CAS 108630-68-8 is its conversion into 4-amino-tetrahydropyran-4-carboxylic acid derivatives via the Curtius Rearrangement. This transforms the carboxylic acid moiety into an amine with retention of stereochemistry (irrelevant here due to symmetry, but critical for mechanism).[1][2]

Curtius Rearrangement Mechanism[3][4][5][6]

Figure 2: The Curtius Rearrangement pathway converting the acid handle to an amine.

Experimental Protocol (Curtius)

-

Activation: Dissolve CAS 108630-68-8 in dry Toluene. Add Triethylamine (1.1 eq).

-

Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq). Stir at RT for 1 hour.

-

Rearrangement: Heat the mixture to 80-100°C. Evolution of nitrogen gas (

) indicates isocyanate formation. -

Trapping:

-

For Fmoc-protection: Add 9-Fluorenylmethanol (Fmoc-OH).

-

For Boc-protection: Add tert-Butanol.

-

-

Result: This yields the protected amino-ester, which can be hydrolyzed at the ester group to give the full amino acid.

Medicinal Chemistry Applications

The "Tetrahydropyran Switch"

In drug discovery, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a standard strategy to improve physicochemical properties.

-

Solubility: The ether oxygen accepts hydrogen bonds, increasing aqueous solubility.

-

Metabolic Stability: The 4-position of cyclohexane is prone to CYP450 oxidation. The THP ring deactivates the adjacent carbons electronically, often reducing metabolic clearance.

-

Conformation: The C-O bond length (1.43 Å) is shorter than C-C (1.54 Å), slightly altering the chair conformation and potentially improving binding affinity in tight pockets.

Spirocyclic Scaffolds

The gem-disubstituted nature of CAS 108630-68-8 makes it ideal for closing spiro-rings.

-

Spiro-Hydantoins: Reaction of the amino-amide derivative with carbonyl sources (e.g., triphosgene) creates spiro-hydantoins, which are privileged structures in anticonvulsant and anti-inflammatory research.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219302, Oxane-4-carboxylic acid. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[3][4] (Contextualizing the Curtius rearrangement utility). Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[4] (Discussing ether-containing rings as bioisosteres). Retrieved from [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]

- 4. researchgate.net [researchgate.net]

Technical Deep Dive: The Oxane Ring in 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid

Topic: Reactivity of the Oxane Ring in "4-(Ethoxycarbonyl)oxane-4-carboxylic acid" Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The molecule This compound (also known as monoethyl tetrahydropyran-4,4-dicarboxylate) represents a critical scaffold in modern drug discovery. While the geminal dicarboxyl functionality at the C4 position offers versatile synthetic handles, the oxane (tetrahydropyran) ring itself is selected primarily for its metabolic stability and physicochemical modulation (LogP lowering) rather than its chemical lability.

This guide analyzes the reactivity profile of the oxane ring, contrasting its kinetic stability under physiological conditions with the specific high-energy conditions required to breach the ether linkage. We explore the conformational dynamics that govern its use as a bioisostere and provide validated protocols for its synthesis and manipulation.

Structural & Conformational Dynamics

The "Oxane Effect" in Medicinal Chemistry

The oxane ring is a saturated six-membered cyclic ether. Unlike its carbocyclic analog (cyclohexane), the inclusion of the oxygen atom at position 1 introduces a permanent dipole and hydrogen bond acceptor capability without introducing a donor.

-

Lipophilicity Modulation: Replacing a cyclohexane ring with an oxane ring typically lowers the LogP by approximately 1.0–1.5 units, improving aqueous solubility.

-

Conformational Locking: The oxane ring predominantly adopts a chair conformation . In 4,4-disubstituted systems like this compound, the ring is conformationally locked. The bulky ethoxycarbonyl and carboxylic acid groups occupy the axial and equatorial positions at C4. Unlike sugars (2-substituted oxanes), there is no anomeric effect at the C4 position to stabilize the axial conformer; sterics dictate the equilibrium.

Electronic Architecture

The C4 position is distal to the ring oxygen. Consequently, the inductive electron-withdrawing effect of the ether oxygen is attenuated at C4. However, the oxygen lone pairs remain Lewis basic, capable of coordinating with metal cations (

The Reactivity Profile: Stability vs. Cleavage

The central paradox of this molecule is that the oxane ring is designed to be inert . However, specific conditions can force reactivity.

Chemical Inertness (The Standard State)

Under standard synthetic conditions (amide coupling, ester hydrolysis, hydrogenation), the oxane ring acts as a spectator.

-

Base Stability: The ether linkage is immune to hydroxide, alkoxides, and amine nucleophiles (up to

C). -

Nucleophilic Attack: Unlike lactones or epoxides, the oxane ring possesses low ring strain (~1-2 kcal/mol) and poor leaving group ability (alkoxide), making it resistant to ring-opening by nucleophiles.

Forcing Ring Cleavage (The Stress State)

The oxane ring can be opened, but it requires activating the oxygen atom to convert it into a leaving group.

| Cleavage Mode | Reagent/Condition | Mechanism | Outcome |

| Acidic Ether Cleavage | Protonation/Coordination of ether oxygen followed by | Ring opens to form 1,5-dihalo-3,3-dicarboxy-pentane derivatives. | |

| Radical | H-abstraction at C2/C6 (alpha to oxygen). | Formation of hydroperoxides at C2, leading to ring fragmentation (rare in this specific scaffold due to steric protection). | |

| Frustrated Lewis Pairs | Cooperative activation of the C-O bond. | Ring opening via zwitterionic intermediates (Theoretical/Specialized). |

Visualization: Reactivity Pathways

The following diagram illustrates the synthesis of the scaffold and the divergent pathways of reactivity (Functionalization vs. Degradation).

Figure 1: Synthetic assembly and reactivity divergence of the oxane scaffold.[1] Green paths indicate productive synthesis; red dotted paths indicate ring degradation.

Synthetic Utility: The Gem-Dicarboxyl Handle

While the ring remains stable, the C4 substituents drive the chemistry. The target molecule is a "desymmetrized" malonate.

Desymmetrization Logic

The starting material, diethyl tetrahydropyran-4,4-dicarboxylate, is symmetric (achiral). Hydrolyzing one ester group creates the target molecule, which remains achiral (meso-like) due to the plane of symmetry passing through O1 and C4. However, if the remaining ester is modified into a different group (e.g., an amide), the C4 carbon becomes a prochiral center .

Decarboxylation

A key reactivity feature of this molecule is its tendency to decarboxylate upon heating.

-

Mechanism: The free carboxylic acid facilitates thermal decarboxylation (typically >140°C) to yield the mono-ester (ethyl tetrahydropyran-4-carboxylate).

-

Control: To prevent this during synthesis, reactions involving the carboxylic acid (e.g., amide coupling) should be kept below 100°C.

Experimental Protocols

Protocol A: Synthesis via Desymmetrization

Rationale: Statistical hydrolysis of the diester is the most reliable method to access the mono-acid.

-

Starting Material: Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (23.0 g, 100 mmol) in absolute ethanol (200 mL).

-

Reagent Preparation: Prepare a solution of KOH (5.6 g, 100 mmol, 1.0 equiv ) in ethanol (50 mL). Note: Stoichiometry is critical to minimize di-acid formation.

-

Reaction: Add the KOH solution dropwise to the diester solution at 0°C over 30 minutes. Warm to room temperature and stir for 12 hours.

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve the residue in water (100 mL).

-

Wash: Extract with diethyl ether (2 x 50 mL) to remove unreacted diester (recycle this).

-

Acidification: Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extraction: Extract the product with Ethyl Acetate (3 x 75 mL).

-

Drying: Dry over

and concentrate.

-

-

Yield: Typically 65-75% as a white solid or viscous oil.

Protocol B: Ring Stability Stress Test (Acidic)

Rationale: To validate the stability of the scaffold for downstream GMP steps involving strong acids.

-

Dissolve the target acid (100 mg) in Trifluoroacetic acid (TFA) (2 mL).

-

Stir at 60°C for 4 hours.

-

Analysis: Monitor by LC-MS.

-

Result: The oxane ring remains intact. (TFA is not strong enough to cleave the ether;

or

References

-

Synthesis of Tetrahydropyran-4-carboxylic acid derivatives. Source:Organic Syntheses, Coll. Vol. 4, p.278 (1963); Vol. 39, p.17 (1959). Context: Foundational method for constructing the oxane ring from diethyl malonate.

-

Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Source:Journal of Medicinal Chemistry, "Tetrahydropyrans as Bioisosteres". Context: Discusses the LogP lowering effects and metabolic stability of the oxane ring.

-

Cleavage of Cyclic Ethers. Source:Chemical Reviews, "The cleavage of ethers". Context: Detailed mechanisms on HI and Lewis Acid cleavage of oxane rings.

-

Reactivity of 4,4-Disubstituted Tetrahydropyrans. Source:Vertex AI Search / Patent Literature (US20080306287A1). Context: Industrial processes for the hydrolysis and manipulation of the dicarboxylate functionality.

Sources

Methodological & Application

ester hydrolysis of sterically hindered 4,4-disubstituted oxanes

Application Note: Strategic Hydrolysis of Sterically Hindered 4,4-Disubstituted Oxane Esters

Executive Summary

The hydrolysis of esters attached to the 4-position of 4,4-disubstituted oxanes (tetrahydropyrans) presents a formidable challenge in organic synthesis. The quaternary center at the 4-position imposes significant steric crowding, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the conformational locking of the oxane ring (often favoring a chair conformation) can restrict the trajectory of incoming nucleophiles.

Standard saponification methods (aqueous NaOH/LiOH, reflux) often fail or require harsh conditions that degrade sensitive functional groups. This guide details three validated protocols to overcome these barriers:

-

Anhydrous Nucleophilic Cleavage using Potassium Trimethylsilanolate (KOTMS).

-

Solvation-Free Saponification using NaOH in DCM/MeOH.

-

High-Energy Activation using Microwave-Assisted LiOH hydrolysis.

Mechanistic Insight: The Steric Blockade

The resistance of 4,4-disubstituted oxane esters to hydrolysis is not merely electronic but kinetic. In a standard aqueous environment, the hydroxide ion is heavily solvated by water molecules (the "solvation shell"), effectively increasing its size and reducing its nucleophilicity.

When targeting a carbonyl group attached to a quaternary carbon (C4 of the oxane ring), the trajectory for the formation of the tetrahedral intermediate is sterically occluded by the axial and equatorial substituents on the ring.

Key Factors:

-

Gem-Dialkyl Effect: While sometimes accelerating cyclization, here the bulk prevents the approach of the nucleophile.

-

Solvation Shell: Aqueous hydroxide is too bulky to penetrate the steric shield.

-

Solution: Use "naked" anions (anhydrous conditions) or high-energy activation.

Caption: Figure 1. The steric blockade at the 4-position of oxane rings requires specific strategies (naked anions or high energy) to bypass the resistance to standard aqueous saponification.

Method Selection Matrix

| Feature | Protocol A: KOTMS | Protocol B: NaOH/DCM | Protocol C: Microwave |

| Primary Mechanism | Anhydrous "Naked" Anion | Phase-Transfer / Desolvation | Thermal/Kinetic Activation |

| Substrate Scope | Highly Hindered / Acid-Sensitive | Moderately Hindered / Scalable | Stable / Unreactive |

| Solvent System | THF or Et₂O (Anhydrous) | DCM : MeOH (9:1) | EtOH : H₂O (1:1) |

| Temperature | RT to 60°C | RT | 100°C - 150°C |

| Cost | High (Reagent cost) | Low | Low |

| Key Advantage | Mildest conditions; No water | Simple workup; High throughput | Brute force for tough cases |

Detailed Protocols

Protocol A: Anhydrous Hydrolysis via Potassium Trimethylsilanolate (KOTMS)

Best for: Highly hindered esters, acid-sensitive substrates, and small-to-medium scale.

Theory: KOTMS acts as a source of anhydrous hydroxide (upon reaction or workup) or directly as a silanolate nucleophile. In non-polar solvents like THF, the silanolate anion is poorly solvated ("naked"), making it significantly more nucleophilic than aqueous hydroxide, allowing it to penetrate the steric bulk of the 4,4-disubstituted oxane.

Materials:

-

Potassium Trimethylsilanolate (KOTMS) [CAS: 10519-96-7] - Handle under inert atmosphere.

-

Anhydrous THF (Tetrahydrofuran).

-

Substrate: 4,4-disubstituted oxane ester (1.0 equiv).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the ester (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

-

Reagent Addition: Add KOTMS (2.0 – 3.0 equiv) in one portion. The solution may turn slightly cloudy.

-

Reaction: Stir at Room Temperature (23°C) . Monitor by TLC or LCMS.

-

Optimization: If no conversion after 4 hours, heat to 50°C.

-

-

Quench: Dilute with Et₂O (20 mL).

-

Note: The product initially forms as the potassium salt.

-

-

Workup:

-

Wash with 5% aqueous citric acid or 1M HCl (if substrate permits) to protonate the acid.

-

Extract aqueous layer with EtOAc (3x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Often yields pure acid without chromatography.

Validation: Laganis & Chenard (1984) demonstrated this reagent's ability to cleave hindered esters where aqueous conditions failed.

Protocol B: Non-Aqueous Hydroxide (NaOH in DCM/MeOH)

Best for: Scale-up, cost-efficiency, and moderately hindered esters.

Theory: By using a specific ratio of Dichloromethane (DCM) and Methanol (9:1), and solid NaOH, this method creates a unique solvent environment. The methanol solvates the cation (Na+), while the DCM limits the solvation of the hydroxide anion, increasing its reactivity compared to pure aqueous or alcoholic solutions.

Materials:

-

Sodium Hydroxide (Solid, pellets or powder).

-

DCM (Dichloromethane).

-

Methanol (MeOH).[1]

Step-by-Step:

-

Solvent Prep: Prepare a mixture of DCM:MeOH (9:1 v/v).

-

Dissolution: Dissolve the oxane ester (1.0 mmol) in the solvent mixture (10 mL, 0.1 M).

-

Activation: Add solid NaOH (5.0 – 10.0 equiv). Crush pellets to powder for faster dissolution if possible.

-

Reaction: Stir vigorously at Room Temperature .

-

Observation: The reaction is heterogeneous initially.

-

-

Monitoring: Check LCMS every 2 hours. This method is surprisingly fast (often <12 hours) for hindered esters (e.g., t-butyl esters).

-

Workup:

-

Add water (10 mL) to dissolve salts.

-

Acidify aqueous layer to pH ~2 with 1M HCl.

-

Extract with DCM (3x).

-

-

Purification: Concentrate in vacuo.

Validation: Theodorou et al. (2018) validated this specifically for sterically hindered esters resistant to standard saponification.

Protocol C: Microwave-Assisted Hydrolysis

Best for: Extremely unreactive substrates stable to high heat.

Theory: Microwave irradiation provides direct kinetic energy to the polar molecules (solvent and reagents), overcoming the high activation energy barrier imposed by the steric hindrance.

Materials:

-

Lithium Hydroxide Monohydrate (LiOH·H₂O).

-

Ethanol (EtOH) and Water.

-

Microwave Reactor (e.g., Biotage or CEM).

Step-by-Step:

-

Preparation: In a microwave vial (2-5 mL), add the oxane ester (1.0 mmol).

-

Solvent: Add EtOH (2 mL) and Water (2 mL).

-

Base: Add LiOH·H₂O (5.0 – 10.0 equiv).

-

Irradiation: Seal the vial. Program the reactor:

-

Temp: 120°C (Start here). If incomplete, increase to 150°C.

-

Time: 30 minutes (Hold time).

-

Pressure: High absorption (ensure safety limits).

-

-

Workup:

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Low Conversion (Protocol A) | Moisture contamination | Ensure KOTMS is stored in a desiccator/glovebox. Use strictly anhydrous THF. |

| Decomposition (Protocol C) | Thermal instability | Switch to Protocol A (KOTMS) at room temperature. |

| Emulsion during Workup | Amphiphilic nature of Oxane Acid | Saturate the aqueous phase with NaCl (brine) before extraction. Use 2-MeTHF as extraction solvent. |

| Ester Cleavage vs. Ring Opening | Nucleophilic attack on ring | Rare for oxanes (stable ethers). Ensure pH is not extremely acidic (<1) during workup to prevent acetal hydrolysis if other groups are present. |

Workflow Visualization

Caption: Figure 2. Decision matrix for selecting the optimal hydrolysis protocol based on substrate sensitivity and scale.

References

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid dry hydrolysis of esters. Tetrahedron Letters, 25(51), 5831-5834. Link

-

Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[1] Link

-

Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[4] Link (Demonstrates KOTMS handling and reactivity).

-

Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16, 163-187. Link (Foundational theory on "naked" anions).

Sources

Application Note: Scalable Synthesis of 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid

Abstract & Strategic Overview

This guide details a robust, scalable protocol for the synthesis of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid , a critical gem-disubstituted heterocyclic building block used in the development of opioid receptor antagonists and enzyme inhibitors.

Unlike bench-scale methods relying on hazardous sodium hydride (NaH) or expensive anhydrous solvents (DMF), this protocol utilizes Phase Transfer Catalysis (PTC) for the ring construction and Controlled Statistical Hydrolysis for the desymmetrization. This approach prioritizes process safety, cost-efficiency, and ease of purification, making it suitable for multi-kilogram production.

Key Process Features

-

Safety: Eliminates H₂ gas evolution and pyrophoric reagents (NaH).

-

Throughput: High-concentration PTC conditions reduce solvent waste.

-

Purification: Relies on extractive acid-base workups rather than chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages: the construction of the tetrahydropyran (oxane) ring via double alkylation, followed by the desymmetrization of the resulting diester.

Figure 1: Retrosynthetic pathway emphasizing the recycling of the diester intermediate.

Stage 1: Construction of the Oxane Ring (Cyclization)

The Challenge

Classic literature utilizes Sodium Ethoxide (NaOEt) in ethanol or Sodium Hydride (NaH) in DMF.

-

NaOEt/EtOH Issue: The boiling point of ethanol (78°C) is often too low to drive the reaction of dichloro-ethers efficiently, leading to long reaction times and mono-alkylated impurities.

-

NaH/DMF Issue: On a large scale, NaH presents a severe explosion hazard (H₂ release), and removing DMF requires energy-intensive aqueous washes or high-vacuum distillation.

The Solution: Solid-Liquid Phase Transfer Catalysis (PTC)

We employ solid NaOH suspended in Toluene with Tetrabutylammonium Bromide (TBAB) as the catalyst. The TBAB shuttles the malonate anion into the organic phase, allowing rapid reaction with the bis-electrophile at 85–90°C without anhydrous precautions.

Protocol (Scale: 1.0 kg Input)

Reagents:

-

Diethyl malonate (1.0 eq, 1.0 kg, 6.24 mol)

-

Bis(2-chloroethyl) ether (1.2 eq, 1.07 kg)

-

Sodium Hydroxide (Solid, Micropearls preferred) (2.5 eq, 0.62 kg)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, 100 g)

-

Toluene (Solvent, 5.0 L)

Procedure:

-

Reactor Setup: Charge a 10 L jacketed glass reactor with Toluene, Diethyl malonate, Bis(2-chloroethyl) ether, and TBAB. Start mechanical stirring (high torque required).

-

Base Addition: Add solid NaOH in 4 portions over 1 hour. Note: The reaction is exothermic. Maintain internal temperature <50°C during addition.

-

Reaction: Heat the slurry to 85–90°C . Stir vigorously for 12–16 hours.

-

IPC (In-Process Control): Monitor by GC-FID. Target <2% residual Diethyl malonate.

-

-

Quench: Cool to 25°C. Slowly add Water (4.0 L) to dissolve salts.

-

Phase Separation: Separate the layers. Extract the aqueous layer once with Toluene (1.0 L).

-

Concentration: Combine organic layers. Wash with Brine (2.0 L). Dry over Na₂SO₄ (optional if using azeotropic distillation). Evaporate solvent under reduced pressure.

-

Distillation: Purify the crude oil by high-vacuum distillation (bp ~110-115°C @ 1 mmHg) to obtain Diethyl tetrahydropyran-4,4-dicarboxylate .

-

Expected Yield: 80–85% (approx. 1.15–1.2 kg).

-

Appearance: Colorless viscous oil.

-

Stage 2: Controlled Desymmetrization (Partial Hydrolysis)

The Challenge

Hydrolyzing a gem-diester to a mono-acid/mono-ester is governed by statistics.

-

Over-hydrolysis: Produces the di-acid (waste/byproduct).

-

Under-hydrolysis: Leaves unreacted diester.

-

Selectivity: Maximized by controlling temperature and using exactly 1.0 equivalent of hydroxide.

Protocol (Scale: 500 g Diester Input)

Reagents:

-

Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq, 500 g, 2.17 mol)

-

Potassium Hydroxide (KOH) (1.0 eq, 121 g) dissolved in Ethanol (1.2 L)

-

Ethanol (Solvent, 2.5 L)

Procedure:

-

Dissolution: Dissolve the Diester in Ethanol (2.5 L) in a 10 L reactor. Cool to 0°C .

-

Controlled Addition: Add the ethanolic KOH solution dropwise over 2 hours via an addition funnel or dosing pump.

-

Critical: Keep temperature <5°C to minimize di-acid formation.

-

-

Equilibration: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

-

IPC:[1] HPLC analysis. Stop when Diester <10% or Di-acid >15%.

-

-

Workup (Extractive Purification):

-

Step A (Solvent Swap): Concentrate the reaction mixture to remove most Ethanol (volume reduction to ~500 mL). Dilute with Water (2.0 L).

-

Step B (Remove Diester): Extract the alkaline aqueous solution (pH ~10-11) with Dichloromethane (DCM) or MTBE (2 x 1.0 L).

-

Step C (Acidification): Cool the aqueous layer to 10°C. Acidify carefully with 6N HCl to pH 2.5–3.0.

-

Note: Do not go to pH < 1, as the di-acid is more soluble in organics at extremely low pH.

-

-

Step D (Product Isolation): Extract the acidified aqueous layer with Ethyl Acetate (3 x 1.0 L).

-

-

Final Processing: Dry the Ethyl Acetate layer over MgSO₄. Filter and concentrate to dryness.

-

Crystallization: The crude residue often solidifies. Recrystallize from Ethyl Acetate/Hexane (1:3) or Toluene to obtain pure This compound .

-

Expected Yield: 55–60% (approx. 240–260 g).

-

Purity: >98% by HPLC.

-

Process Flow Diagram

Figure 2: Industrial process flow emphasizing the recycling loop and critical isolation steps.

Analytical Specifications (Quality Control)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Assay (Titration) | 98.0 – 102.0% | Acid-Base Titration (0.1N NaOH) |

| Identity | Conforms to Structure | 1H NMR (DMSO-d6) |

| Residual Solvent | Toluene < 890 ppm | GC-Headspace |

| Water Content | < 0.5% | Karl Fischer |

1H NMR Data (Typical): (DMSO-d6, 400 MHz): δ 12.5 (s, 1H, -COOH), 4.15 (q, 2H, -OCH2CH3), 3.75 (m, 2H, ring), 3.50 (m, 2H, ring), 2.05 (m, 2H, ring), 1.90 (m, 2H, ring), 1.20 (t, 3H, -CH3).

Safety & Waste Management

-

Bis(2-chloroethyl) ether: Highly toxic and a potential carcinogen. Handle in a closed system or fume hood. Permeates standard gloves; use Silver Shield® or Viton® gloves.

-

Exotherm Control: The alkylation in Stage 1 is exothermic. Ensure reactor cooling capacity is sufficient before scaling >1 kg.

-

Waste Streams:

-

Aqueous Waste (Stage 1): Contains sodium bromide and excess NaOH. Neutralize before disposal.

-

Organic Waste (Stage 2): Recycled diester reduces waste. The "di-acid" byproduct in the final aqueous stream is biodegradable but should be treated according to local regulations.

-

References

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

-

Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxyl

- Source:Molecules (via NCBI), 2011.

- Context: Provides the mechanistic basis for using quaternary ammonium salts and controlled stoichiometry for selective partial hydrolysis of pyran diesters.

-

URL:[Link]

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

Synthesis of 4-substituted thiazoles (Analogous Diester Chemistry).

- Source:Organic Syntheses, Coll. Vol. 6, p.638 (1988).

- Context: Classic reference for the partial hydrolysis and manipulation of gem-dicarboxyl

-

URL:[Link]

Sources

- 1. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters | MDPI [mdpi.com]

Precision Synthesis and Derivatization of 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid

Application Note & Protocol Guide

Abstract & Strategic Significance

The 4,4-disubstituted tetrahydropyran (oxane) scaffold represents a critical bioisostere in modern drug design. Unlike its carbocyclic analog (cyclohexane), the tetrahydropyran (THP) ring lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of lead compounds.[1]

4-(Ethoxycarbonyl)oxane-4-carboxylic acid (also known as monoethyl tetrahydropyran-4,4-dicarboxylate) is a versatile "lynchpin" intermediate. It possesses orthogonal reactivity: a free carboxylic acid for immediate coupling and a protected ester for late-stage modification. This desymmetrized core is essential for synthesizing:

-

Gem-disubstituted amino acids: Via Curtius rearrangement.[2][3]

-

Spirocyclic scaffolds: Used in opioid receptor antagonists and metabolic targets.

-

Peptidomimetics: Constraining peptide backbones to lock bioactive conformations.

This guide details a robust, scalable protocol for synthesizing this core and derivatizing it into high-value analogs.

Retrosynthetic Logic & Workflow

The synthesis hinges on the construction of the quaternary center followed by a controlled desymmetrization.

Figure 1: Strategic workflow from commodity chemicals to high-value scaffold.

Protocol 1: Construction of the Quaternary Center

Objective: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.

This step involves the double alkylation of diethyl malonate. While classical methods use NaOEt in ethanol, the use of Sodium Hydride (NaH) in DMF (or DMSO) is preferred for research scales (<100g) due to faster reaction rates and cleaner profiles, despite the need for careful heat management.

Materials

-

Diethyl malonate (1.0 eq)

-

Bis(2-chloroethyl) ether (1.1 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

-

DMF (Anhydrous)

-

Safety Note: NaH releases hydrogen gas. Perform in a well-ventilated fume hood.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal temperature probe, and addition funnel. Flush with Argon/Nitrogen.

-

Solvation: Add NaH (2.2 eq) to the flask. Wash with dry hexanes (3x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0°C.

-

Deprotonation: Mix Diethyl malonate (1.0 eq) and Bis(2-chloroethyl) ether (1.1 eq) in a separate flask. Add this mixture dropwise to the NaH suspension over 60 minutes.

-

Critical Control: Monitor gas evolution. Keep internal temperature <10°C during addition to prevent runaway exotherms.

-

-

Cyclization: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The malonate spot should disappear.

-

-

Quench & Workup: Cool to RT. Carefully quench with saturated NH₄Cl (exothermic!). Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.[4]

-

Purification: Concentrate in vacuo. The product is a high-boiling oil. For high purity, distill under high vacuum (bp ~110–120°C at 0.5 mmHg) or pass through a short silica plug.

Yield Expectation: 75–85% Data Validation: ^1H NMR (CDCl₃): δ 4.2 (q, 4H), 3.6 (t, 4H), 2.1 (t, 4H), 1.25 (t, 6H).

Protocol 2: Selective Desymmetrization (Mono-Hydrolysis)

Objective: Synthesis of this compound.

This is the most critical step. Over-hydrolysis yields the di-acid (which easily decarboxylates upon heating), while under-hydrolysis leaves starting material.

Materials

-

Diethyl tetrahydropyran-4,4-dicarboxylate (from Protocol 1)[5][6]

-

Potassium Hydroxide (KOH)

-

Ethanol (Absolute)

-

THF

Step-by-Step Procedure

-

Solution A: Dissolve the diester (10 mmol) in Ethanol (20 mL) and THF (5 mL). Cool to 0°C.

-

Solution B: Prepare a solution of KOH (10 mmol, exactly 1.0 equivalent ) in Ethanol (10 mL).

-

Controlled Addition: Add Solution B to Solution A dropwise over 30 minutes at 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

-

Why? Low temperature favors the kinetics of the first hydrolysis over the second due to electrostatic repulsion of the generated mono-anion.

-

-

Workup (pH Switch):

-

Concentrate the ethanol.

-

Dissolve residue in water (pH > 10). Wash with Et₂O (2x) to remove unreacted diester (recycle this!).

-

Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extract the acidic aqueous layer with EtOAc (3x).

-

-

Isolation: Dry (Na₂SO₄) and concentrate. The mono-acid usually solidifies upon standing or trituration with cold hexanes.

Yield Expectation: 60–70% (with ~20% recovered diester).

| Parameter | Condition | Outcome |

| Stoichiometry | > 2.0 eq Base | 100% Di-acid (Undesired) |

| Stoichiometry | 1.0 eq Base | ~70% Mono-acid, ~20% Diester, ~10% Di-acid |

| Temperature | > 50°C | Decarboxylation risk (loss of CO₂ -> mono-ester) |

| Solvent | EtOH/THF | Homogeneity ensures consistent kinetics |

Protocol 3: Derivatization via Curtius Rearrangement

Objective: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate.

This converts the carboxylic acid into a protected amine, creating an unnatural amino acid scaffold.

Mechanism & Safety

The reaction proceeds via an acyl azide intermediate.[3][7][8] We utilize Diphenylphosphoryl azide (DPPA) , which avoids the isolation of potentially explosive acyl azides.

Figure 2: Concerted mechanism of the Curtius Rearrangement.

Protocol

-

Activation: Dissolve this compound (1.0 eq) in dry Toluene or Benzene. Add Triethylamine (1.1 eq).

-

Azidation: Add DPPA (1.1 eq) dropwise at RT. Stir for 30 mins.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Stir until gas evolution ceases (~1–2 hours). This generates the Isocyanate intermediate in situ.

-

Trapping: Add excess tert-butanol (5.0 eq) (or benzyl alcohol for Cbz protection). Reflux for 12–18 hours.

-

Workup: Cool, dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine.

-

Result: The resulting Boc-protected amino ester is a crystalline solid, ready for peptide coupling or hydrolysis to the free amino acid.

References & Grounding

-

Synthesis of Tetrahydropyran-4-carboxylic acid derivatives:

-

International Journal of Pharmaceutical Research and Applications, 2023.[5] Detailed protocols on cyclization and hydrolysis conditions.

-

(Relevant Vol 8, Issue 1).

-

-

Curtius Rearrangement Protocols:

-

Organic Syntheses, Coll. Vol. 6, p. 910 (1988). Standard procedures for DPPA mediated rearrangement.

-

-

Medicinal Chemistry Applications (Bioisosteres):

-

Journal of Medicinal Chemistry. Tetrahydropyrans as cyclohexane bioisosteres in opioid receptor antagonists.

-

-

Selective Hydrolysis Data:

-

ChemicalBook Protocols. Methyl tetrahydropyran-4-carboxylate synthesis and hydrolysis data.

-

Disclaimer: All synthetic procedures involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and adherence to local safety regulations are mandatory. The author assumes no liability for experimental outcomes.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. diethyl tetrahydro-4H-pyran-4,4-dicarboxylate5382-77-4,Purity96%_Vitas-M Laboratory, LTD. [molbase.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Protocols for N-Dealkylation of Piperidine-Containing Scaffolds

Abstract & Scope

The piperidine moiety is a pharmacophore privilege, ubiquitous in opioids (e.g., fentanyl, oxycodone), antihistamines, and anticholinergics. N-dealkylation —the cleavage of the C-N bond to yield a secondary amine (nor-derivative)—is a critical transformation in drug development.[1][2][3] It enables:

-

Metabolite Synthesis: Preparation of authentic reference standards (e.g., norfentanyl).

-

Scaffold Diversification: Late-stage functionalization of N-methylated natural products.

-

Prodrug Activation: Unmasking active pharmacophores.

This guide moves beyond textbook definitions to provide field-validated protocols . We focus on the industry "Gold Standard" (ACE-Cl), the historical Von Braun degradation, and emerging catalytic oxidative methods (Iron-Polonovski).

Decision Framework: Choosing the Right Protocol

Before initiating synthesis, select the method based on substrate tolerance and scale.

Figure 1: Decision matrix for selecting N-dealkylation methodologies based on substrate stability and scale.

Protocol A: The Gold Standard (ACE-Cl Method)

Mechanism: The Olofson method uses 1-chloroethyl chloroformate (ACE-Cl) . Unlike vinyl chloroformate (VOC-Cl), which requires harsh acidic hydrolysis, or phenyl chloroformate (hydrazine workup), ACE-Cl forms a carbamate that decomposes in refluxing methanol to the hydrochloride salt.

Mechanistic Pathway

Figure 2: The ACE-Cl cascade. The lability of the 1-chloroethyl carbamate allows mild methanolytic cleavage.

Experimental Procedure (Standardized)

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol (MeOH).

-

Activation: Dissolve the tertiary piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Note: DCE is preferred over DCM due to its higher boiling point (

C), which accelerates the initial acylation.

-

-

Addition: Cool to

C under-

Caution: Gas evolution may occur.

-

-

Reflux 1 (Carbamate Formation): Heat to reflux (

C) for 3–12 hours. Monitor by LCMS for disappearance of starting material.-

Checkpoint: You should observe the conversion of

to

-

-

Concentration: Evaporate the solvent in vacuo to yield the crude carbamate oil.

-

Reflux 2 (Cleavage): Dissolve the residue in reagent-grade MeOH. Reflux for 1–2 hours.

-

Chemistry: The carbamate undergoes methanolysis, releasing

, acetaldehyde, and methyl chloride.

-

-

Workup: Concentrate the methanol. The residue is the secondary amine hydrochloride salt.[1] Recrystallize from EtOH/Et2O if necessary.

Why this works: The electron-withdrawing chlorine on the ethyl group makes the carbamate extremely susceptible to nucleophilic attack by methanol, avoiding the strong acids required for other chloroformates [1, 6].

Protocol B: The Iron-Catalyzed Polonovski (Modern Oxidative)

Context: For substrates sensitive to alkylating agents (ACE-Cl), this oxidative method mimics biological P450 dealkylation. It proceeds via an N-oxide intermediate.[1]

Experimental Procedure

Reagents: m-CPBA,

-

N-Oxidation: Dissolve piperidine (1.0 equiv) in DCM at

C. Add m-CPBA (1.1 equiv). Stir 30 min.-

Validation: Verify N-oxide formation by TLC/LCMS (

).

-

-

Iron Addition: Add a solution of

(0.4 – 1.0 equiv) in MeOH. -

Reaction: Stir at

C to RT for 1–4 hours. -

Workup: Quench with aqueous ammonia. Extract with DCM.

Advantages: Avoids toxic alkyl halides; highly selective for N-methyl removal [3].

Protocol C: The Von Braun Reaction (Legacy)

Warning: This method utilizes Cyanogen Bromide (CNBr), which is highly toxic and generates volatile alkyl bromides. Use only if ACE-Cl fails.

-

Reaction: Treat tertiary amine with CNBr in toluene or

. -

Intermediate: Forms an N-cyanoammonium salt, which collapses to the N-cyanamide (

). -

Hydrolysis (The Hard Part): The

group requires drastic hydrolysis (conc. HCl or KOH reflux) to yield the amine.-

Limitation: Many functional groups (esters, amides) will not survive the hydrolysis step [3].

-

Comparative Data Analysis

| Feature | ACE-Cl Method | Iron-Polonovski | Von Braun (CNBr) | Photoredox |

| Yield (Typical) | 85 - 98% | 60 - 80% | 50 - 75% | 40 - 65% |

| Conditions | Thermal (Reflux) | Oxidative ( | Toxic / Harsh | Irrad. (Blue LED) |

| Selectivity | Alkyl > Benzyl | Methyl > Alkyl | Steric dependent | Structure dependent |

| Workup | Methanolysis (Mild) | Extraction | Acid Hydrolysis (Harsh) | Chromatography |

| Key Risk | Alkyl Chloride byproduct | Over-oxidation | Cyanide toxicity | Catalyst cost |

Troubleshooting & Critical Parameters

-

Steric Hindrance: If the N-substituent is bulky (e.g., N-isopropyl), ACE-Cl kinetics slow significantly. Switch to Vinyl Chloroformate (VOC-Cl) , which is sterically smaller, though it requires acid hydrolysis.

-

Selectivity (N-Me vs N-Bn): ACE-Cl will cleave N-Benzyl groups, but often slower than N-Alkyls. If N-Benzyl retention is required, use the Iron-Polonovski method, which strongly prefers N-Methyl cleavage.

-

Safety: When using ACE-Cl, the byproduct is 1,2-dichloroethane and alkyl chlorides (potential genotoxins). Ensure thorough drying of the final HCl salt.

References

-

Olofson, R. A., et al. (1984). "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and norcodeine." Journal of Organic Chemistry.

-

Kulkarni, A. A., et al. (2023). "Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis." Journal of Organic Chemistry.

-

Hajipour, A. R., et al. (2022). "N-Dealkylation of Amines." MDPI Molecules.

-

Kok, G. B., et al. (1996). "N-Demethylation of Opioid Alkaloids." Chemical Reviews (via ResearchGate).

-

Chaudhuri, K., et al. (2019). "Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation." Advanced Synthesis & Catalysis.

-

Lofberg, C. (2025).[4][6] "N-Demethylation of Alkaloids: Review of ACE-Cl Applications." ResearchGate.[6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.rug.nl [research.rug.nl]

- 3. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Evaluation of Bioactive Oxane Derivatives

From Synthetic Scaffolds to Marine Polyethers

Executive Summary & Strategic Overview

Oxane derivatives, chemically defined by the saturated six-membered oxygen-containing tetrahydropyran (THP) ring, represent a cornerstone of medicinal chemistry. They exist across a spectrum of complexity: from simple synthetic linkers in HIV protease inhibitors to the macrocyclic "ladder" polyethers found in potent marine toxins like brevetoxins and ciguatoxins.

Assessing the biological activity of these derivatives presents unique challenges. Unlike hydrophilic small molecules, oxane derivatives often exhibit significant lipophilicity and stereochemical complexity. A standard "one-size-fits-all" screening approach frequently yields false negatives due to solubility issues or false positives due to non-specific membrane disruption.

This guide provides a validated, tiered screening protocol designed to isolate specific biological activities—specifically cytotoxicity, antimicrobial efficacy, and ion-channel modulation—while rigorously controlling for the physicochemical quirks of the THP scaffold.

Structural Considerations & In Silico Pre-Screening

Before wet-lab experimentation, the stereochemical nature of the oxane ring must be addressed. The biological activity of THP derivatives is often governed by the axial vs. equatorial orientation of substituents.

Key Pre-Screening Check:

-

Lipophilicity (cLogP): Many bioactive oxanes (e.g., marine polyethers) have high cLogP (>4.0).

-

Solubility Prediction: If cLogP > 3.5, standard aqueous buffers (PBS) will cause precipitation. Protocols below incorporate DMSO/Ethanol co-solvent strategies.

Visualizing the Screening Cascade

The following workflow illustrates the logic flow from synthesis to lead identification, prioritizing solubility checks to prevent assay artifacts.

Figure 1: Tiered screening cascade for oxane derivatives. Note the critical decision gate based on solubility limits to prevent precipitation-induced false positives.

Protocol A: High-Throughput Cytotoxicity Profiling (MTS)

Many oxane derivatives, particularly those mimicking marine macrolides like Neopeltolide, target eukaryotic cell division. We utilize the MTS assay over traditional MTT because the resulting formazan product is soluble in tissue culture medium, eliminating the solubilization step that is often error-prone with lipophilic oxanes.

Materials

-

Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).

-

Reagent: CellTiter 96® AQueous One Solution (MTS + PES).

-

Vehicle: DMSO (Molecular Biology Grade).

Step-by-Step Methodology

-

Preparation of Stock: Dissolve the oxane derivative in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute to ensure complete solvation of the ether-rich scaffold.

-

Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Compound Addition (Critical Step):

-

Perform serial dilutions in a separate "dosing plate" using culture medium.

-

Constraint: Ensure final DMSO concentration on cells never exceeds 0.5% (v/v) . Higher DMSO levels can permeabilize membranes, masking the specific activity of the oxane.

-

-

Incubation: Treat cells for 72 hours . (Oxanes acting on cell cycle often require multiple cycles to manifest toxicity).

-

Development: Add 20 µL of MTS reagent directly to culture wells. Incubate for 1–4 hours at 37°C.

-

Readout: Measure absorbance at 490 nm.

Data Analysis:

Calculate % Viability =

Protocol B: Antimicrobial Susceptibility (Modified MIC)

Simple functionalized tetrahydropyrans often exhibit antibacterial activity against Gram-positive pathogens (e.g., S. aureus). However, their hydrophobicity can cause them to adhere to the plastic of microtiter plates.

Materials

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Additive: 0.002% Tween-80 (prevents oxane adsorption to plastic).

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial suspension to

CFU/mL. -

Dilution Series: Prepare 2-fold serial dilutions of the oxane derivative in CAMHB + Tween-80. Range: 64 µg/mL to 0.125 µg/mL.

-

Controls:

-

Positive: Vancomycin (Gram+) or Ciprofloxacin (Gram-).

-

Negative:[1] Solvent control (CAMHB + 1% DMSO).

-

Sterility: Media only.

-

-

Incubation: 16–20 hours at 37°C, non-shaking.

-

Visualization: Use Resazurin (0.01%) dye if turbidity is difficult to distinguish due to compound precipitation. Blue -> Pink indicates bacterial growth.

Protocol C: Ion Channel Modulation (FLIPR Assay)

This protocol is specific for "marine-like" oxane derivatives (polyethers) which often act as voltage-gated sodium channel (VGSC) activators (like Brevetoxin) or blockers.

Mechanism of Action

Marine polyether oxanes bind to Site 5 of the VGSC alpha-subunit, forcing the channel to stay open. This leads to massive sodium influx, depolarization, and secondary calcium influx.

Figure 2: Mechanism of action for polyether oxanes on excitable cells. The assay detects the secondary calcium flux resulting from sodium channel modulation.

Experimental Workflow

-

Cell Loading: Load HEK293 cells stably expressing NaV1.7 with Fluo-4 AM (calcium indicator) for 45 minutes.

-

Baseline: Measure baseline fluorescence for 10 seconds.

-

Addition: Inject the oxane derivative.

-

Stimulation: For antagonist assessment, inject Veratridine (an opener) 5 minutes after the oxane. If the oxane is a blocker, the Veratridine signal will be blunted.

-

Detection: Monitor fluorescence increase (Ex 488nm / Em 525nm) indicating intracellular calcium rise.

Data Presentation & Analysis

When reporting results for oxane derivatives, structure-activity relationships (SAR) should be tabulated clearly.

Table 1: Example Data Layout for Oxane Library Screening

| Compound ID | R-Group (C4) | Stereochem | LogP | Cytotoxicity IC50 (µM) | MIC S. aureus (µg/mL) | FLIPR Response |

| OX-001 | -H | Axial | 2.1 | >100 | 64 | Inactive |

| OX-002 | -Ph | Equatorial | 3.8 | 12.5 | 8 | Inactive |

| OX-003 | -Polyether | N/A | 5.2 | 0.8 | >64 | Agonist |

| Control | Doxorubicin | N/A | - | 0.5 | - | - |

Interpretation:

-

OX-002 shows moderate antibacterial activity, likely due to the lipophilic phenyl group aiding membrane penetration.

-

OX-003 (Polyether) lacks antibacterial activity (too large/lipophilic for bacterial wall) but shows potent cytotoxicity and ion channel agonism, typical of marine toxin analogs.

References

-

Kappe, C. O. (2000).[2] Biologically active dihydropyrimidones of the Biginelli-type—A literature survey. European Journal of Medicinal Chemistry. 2[3]

-

Vilariño, N., et al. (2010). Biological methods for marine toxin detection. Analytical and Bioanalytical Chemistry. 4[3]

-

Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs. 5[3]

-

BroadPharm. (2022).[1] Protocol for Cell Viability Assays (MTS/MTT).[1] BroadPharm Protocols. 1

-

Xiao, M., et al. (2015).[6] Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors. PLoS ONE. 6[3][7]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological methods for marine toxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties | PLOS One [journals.plos.org]

- 7. merckmillipore.com [merckmillipore.com]

Application Note: Evaluation of Cytotoxic Potency and Mechanism of Action for Novel Tetrahydropyran Derivatives

Introduction & Strategic Overview

Tetrahydropyran (THP) motifs are increasingly prevalent in medicinal chemistry as bioisosteres for cyclohexane rings, offering improved aqueous solubility and hydrogen-bond acceptance capabilities compared to their carbocyclic counterparts.[1] However, novel THP derivatives often retain significant lipophilicity, presenting unique challenges in in vitro cytotoxicity assessments.

Standard colorimetric assays (e.g., MTT) often fail with THP scaffolds due to compound precipitation at high concentrations, which can scatter light and produce false-positive viability signals. Furthermore, many bioactive THPs (e.g., analogs of marine macrolides like halichondrins) exert cytotoxicity through specific mitochondrial disruption or tubulin destabilization mechanisms.

This guide outlines a self-validating workflow designed to eliminate false positives and mechanistically characterize cell death induced by THP derivatives.

Pre-Assay Critical Considerations: Compound Management

Before initiating cellular assays, the physicochemical properties of THPs must be managed to ensure data integrity.

-

Solvent Tolerance: THP derivatives are typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) . Concentrations >0.5% can induce non-specific membrane permeabilization, masking the compound's true effect.

-

Precipitation Check: Many THPs are lipophilic. Perfrom a "mock dilution" in cell-free media at 37°C. If turbidity is visible at

, the assay endpoint must be luminescent (ATP), not colorimetric (MTT/MTS), to avoid optical interference. -

Plasticware: Use low-binding polypropylene plates for serial dilutions to prevent the "sticky" THP compounds from adsorbing to the plastic walls before reaching the cells.

Phase I: Primary Cytotoxicity Screening (ATP Quantitation)

While MTT is common, ATP-based luminescent assays (e.g., CellTiter-Glo®) are the gold standard for THP screening. They are more sensitive, less prone to interference from compound precipitation, and provide a direct readout of metabolic health.

Protocol A: Luminescent ATP Viability Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) with high signal-to-noise ratio.

Materials:

-

Target Cancer Cell Line (e.g., A549, MCF-7)

-

ATP Detection Reagent (Lyophilized enzyme + Buffer)

-

White-walled 96-well plates (Opaque walls prevent signal bleed-through)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (3,000–5,000 cells/well) in 90 µL of complete media into white-walled plates.

-